molecular formula C18H17BrN4O2S B2859480 6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415516-48-0

6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2859480
CAS RN: 2415516-48-0
M. Wt: 433.32
InChI Key: QOSGMDSAQIQYSW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a sulfonyl group, a pyrrolo[3,4-c]pyrrol ring, and a pyridine ring with a nitrile group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and sulfonyl groups are likely to add significant steric bulk, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom (which is a good leaving group), the nitrile group (which can act as a nucleophile or electrophile), and the sulfonyl group (which is often involved in substitution reactions) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase its polarity, and the bromophenyl group could increase its molecular weight .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives : A study by Bogdanowicz et al. (2013) detailed the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating antimicrobial activity against aerobic and anaerobic bacteria with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. These derivatives were synthesized using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, suggesting the potential of related compounds in antimicrobial research (Bogdanowicz et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis of Sulfonated Tetrahydropyridine Derivatives : An et al. (2017) reported on a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates to produce sulfonated tetrahydropyridine derivatives under mild conditions. This study highlights a method for synthesizing complex pyridine derivatives, which could be relevant for the chemical synthesis of the compound (An & Wu, 2017).

Structural and Molecular Studies

  • Crystal Structure of Pyrrolidine and Dihydropyran Derivatives : Chinnakali et al. (2009) investigated the crystal structure of a compound with a pyrrolidine ring, showing that the sulfonyl group and pyrrolidine rings adopt specific conformations. This research provides insight into how the structural elements of similar compounds might influence their physical and chemical properties (Chinnakali et al., 2009).

Potential Applications in Material Science

  • Luminescent Polymers with Pyrrolo[3,4-c]pyrrole-1,4-dione Units : Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and solubility in organic solvents. This research suggests potential applications of related compounds in the development of luminescent materials (Zhang & Tieke, 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its biological activity, given the biological activities observed for similar compounds .

properties

IUPAC Name

6-[5-(2-bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c19-16-3-1-2-4-17(16)26(24,25)23-11-14-9-22(10-15(14)12-23)18-6-5-13(7-20)8-21-18/h1-6,8,14-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSGMDSAQIQYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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